Didemnin B is a cyclic depsipeptide first isolated from the Caribbean tunicate Trididemnum solidum. [, , ] It belongs to a family of structurally related compounds called didemnins, known for their potent biological activities. [, ] Didemnin B has garnered significant attention in scientific research due to its diverse biological activities, including:
Didemnin B is derived from marine tunicates, specifically from the genus Didemnum. It belongs to a class of compounds known as didemnins, which are characterized by their cyclic depsipeptide structure. Among the didemnins, Didemnin B exhibits the most potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including L1210 leukemia cells and B16 melanoma, at extremely low concentrations (0.001 μg/ml) . The compound also possesses antiviral and immunosuppressive properties .
The synthesis of Didemnin B can be achieved through both microbial and chemical methods. Recent advancements have integrated genetic engineering techniques to enhance production levels. For instance, a study identified a strain of Tistrella capable of producing Didemnin B in significant quantities (approximately 75 mg/L) by introducing a second copy of the didemnin biosynthetic gene cluster into its genome .
Didemnin B has a unique cyclic depsipeptide structure comprising amino acids and hydroxy acids. The molecular formula is , with a molecular weight of 513.65 g/mol. The compound features a cyclic arrangement that contributes to its biological activity and stability. The structural analysis indicates that it contains several key functional groups that facilitate its interaction with biological targets .
Didemnin B undergoes various chemical reactions that are critical for its biological activity. It primarily acts by inhibiting protein synthesis in cells more effectively than DNA synthesis . The compound's mechanism involves binding to ribosomes, disrupting the translation process, and ultimately leading to cell death in rapidly dividing cancer cells.
Conversion Reactions:
Didemnin B can also be converted into other derivatives through specific chemical modifications. For example, analogs can be synthesized by altering the amino acid composition or introducing functional groups that enhance potency or selectivity against different cancer types .
Didemnin B exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable formulations for therapeutic applications .
Didemnin B has garnered attention for its potential applications in cancer therapy due to its potent cytotoxic effects on tumor cells. Clinical trials have been initiated to evaluate its efficacy against various cancers, including leukemia and melanoma . Additionally, ongoing research aims to explore its use as an antiviral agent and immunosuppressant in clinical settings.
Didemnin B was first isolated in 1981 from the Caribbean tunicate Trididemnum solidum (family Didemnidae), marking a milestone in marine natural product discovery. This cyclic depsipeptide represented the first marine-derived compound to enter human cancer clinical trials [1] [5]. The complex structure of Didemnin B features a macrocyclic core comprising seven amino acids, including unusual residues like N,O-dimethyltyrosine and isostatine, with a characteristic lactyl-proline ester side chain [5]. Initially attributed solely to the tunicate host, subsequent research revealed that Didemnin B production involves a complex symbiotic relationship with bacterial associates. This discovery resolved longstanding questions about the compound's origin, particularly given the structural similarity to known microbial metabolites [7] [9].
Chemical investigations of T. solidum have yielded several structurally related compounds beyond Didemnin B, including didemnin A, nordidemnin B, and novel chlorinated derivatives. These chlorinated variants feature an ortho-chlorinated tyrosine residue, demonstrating the chemical diversity within this tunicate genus [4]. The consistent co-occurrence of structurally complex didemnins across geographically dispersed Trididemnum collections suggested potential microbial involvement in their biosynthesis, a hypothesis later confirmed through microbiological and genomic studies [7] [10].
Table 1: Didemnin Compounds Isolated from Trididemnum solidum
Compound Name | Molecular Formula | Key Structural Features | Biological Activities |
---|---|---|---|
Didemnin B | C₅₇H₉₁N₇O₁₅ | Macrocyclic core with lactyl-proline ester | Anticancer, antiviral, immunosuppressive |
Didemnin A | C₄₉H₇₆N₆O₁₂ | Shorter acyl chain compared to Didemnin B | Cytotoxic, antiviral |
Nordidemnin B | C₅₆H₈₉N₇O₁₅ | Demethylated variant of Didemnin B | Antiproliferative |
Chlorinated Didemnin | C₄₉H₇₇ClN₆O₁₂ | ortho-chloro-N,O-dimethyltyrosine | Anti-inflammatory, cytotoxic |
The journey of Didemnin B from discovery to clinical development began with systematic screening of marine invertebrate extracts for antitumor and antiviral activities. Researchers employed bioassay-guided fractionation using cytotoxicity assays against cancer cell lines (including L1210 leukemia and B16 melanoma) to identify the active constituents from T. solidum extracts [1] [5]. This approach led to the isolation of Didemnin B as the most potent congener, demonstrating exceptional in vivo activity against P388 leukemia and B16 melanoma models with significant life extension in treated animals [1].
The supply challenge quickly emerged as a critical limitation for Didemnin B development. Early sourcing relied on wild collection of T. solidum, requiring approximately 4,000 kg of wet tunicate to yield just one gram of pure Didemnin B for clinical trials [5]. This unsustainable harvest prompted extensive efforts to develop alternative production methods. Total synthesis was explored but proved economically unviable due to the compound's structural complexity – featuring multiple chiral centers, ester linkages (depsipeptide bonds), and macrocyclic formation [7]. These challenges in sustainable sourcing ultimately led to the discontinuation of Didemnin B's clinical development despite its promising biological activities [1] [5].
Beyond its anticancer potential, early screening revealed Didemnin B's broad-spectrum biological activities, including potent inhibition of both DNA and RNA viruses, immunosuppressive properties, and inhibition of protein synthesis at nanomolar concentrations [1] [3]. This diverse pharmacological profile generated significant scientific interest, establishing Didemnin B as a valuable molecular probe for studying fundamental cellular processes including protein synthesis, cell proliferation, and apoptosis [3] [6].
The paradigm shift in understanding Didemnin B's origin came with the discovery of bacterial production by marine α-proteobacteria of the genus Tistrella. Initial reports in 2011 identified Tistrella mobilis (strain YIT12409) as a producer of Didemnin B, isolated from marine sediments rather than tunicates [2] [7]. Subsequent research confirmed that multiple Tistrella species, including T. mobilis and T. bauzanensis, possess the genetic machinery for didemnin biosynthesis [2] [7] [9]. This revelation explained the geographical ubiquity of didemnins across different marine ecosystems and provided a potential solution to the supply problem through microbial fermentation.
Genome sequencing of T. mobilis KA081020-065 revealed the didemnin biosynthetic gene cluster (did) located on a 1,126,962 bp megaplasmid (pTM3). This 13-module hybrid NRPS-PKS (nonribosomal peptide synthetase-polyketide synthase) assembly line spans approximately 100 kb and encodes enzymes organized in a co-linear arrangement corresponding to the didemnin structure [7] [9]. Surprisingly, the primary products of this megasynthetase are not Didemnin B itself, but rather precursor molecules didemnins X and Y – fatty acylglutamine ester derivatives that undergo post-assembly oxidative maturation to form the final compound [7].
Table 2: Key Features of the Didemnin Biosynthetic Gene Cluster in Tistrella mobilis
Gene | Size (aa) | Domain Organization | Function in Didemnin Biosynthesis |
---|---|---|---|
didA | 2,845 | Epimerase | Amino acid chirality control |
didB | 4,210 | C-A-T-KR-ACP | Pyruvate loading and reduction to lactate |
didC | 1,416 | C-A-T | Proline incorporation |
didD | 6,803 | C-A-MT-T-E-C-A-T-C-A-T | Incorporation and modification of D-MeLeu, Thr, Ile |
didE | 2,689 | KS-KR-ACP | Isostatine formation |
didF | 1,902 | C-A-T | N,O-dimethyltyrosine incorporation |
didG-J | Various | NRPS modules | Leucine, statine, and glutamine incorporation |
Research has optimized culture conditions for Tistrella strains to enhance Didemnin B production. Studies show that specific media formulations (particularly GYP medium) and cultivation parameters significantly impact titers, with reported yields exceeding 15 mg/L under optimized conditions – a substantial improvement over initial isolation methods [2]. The discovery of the bacterial origin has opened avenues for biotechnological production through fermentation and genetic engineering of the did cluster. Current approaches focus on heterologous expression in more tractable bacterial hosts and pathway engineering to generate novel didemnin analogs with improved pharmacological properties [7] [9] [10].
The ecological significance of didemnin production in free-living Tistrella versus tunicate-associated populations remains an active research area. Evidence suggests that tunicates may acquire didemnin-producing bacteria from the environment or host them as specialized symbionts. The extracellular conversion of didemnins X and Y to Didemnin B, captured through MALDI-imaging mass spectrometry of bacterial colonies, indicates a potential ecological role in bacterial chemical defense or communication [7]. This bacterial origin hypothesis is further supported by the widespread distribution of Tistrella in diverse marine habitats beyond tunicate ecosystems, including marine sediments and wastewater [2] [7].
Table 3: Tistrella Species with Confirmed Didemnin Production
Species | Strain Designation | Isolation Source | Didemnins Produced | Reported Yield |
---|---|---|---|---|
Tistrella mobilis | JCM21370 | Wastewater, Thailand | Didemnin B, Nordidemnin B | 0.5-2 mg/L |
Tistrella mobilis | YIT12409 | Marine sediment, Japan | Didemnin B, Nordidemnin B | 1-3 mg/L |
Tistrella mobilis | KA081020-065 | Red Sea | Didemnin B, Nordidemnin B, Didemnin X/Y | >15 mg/L (optimized) |
Tistrella bauzanensis | BZ78 (DSM22817) | Heavy-metal contaminated soil, Italy | Didemnin B | <1 mg/L |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7